molecular formula C19H28N2O4S B3406724 (2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide CAS No. 381169-14-8

(2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide

Cat. No. B3406724
CAS RN: 381169-14-8
M. Wt: 380.5 g/mol
InChI Key: PDRSAVFXFLRUCS-ZRDIBKRKSA-N
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Description

“(2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C15H19NO5S. It has an average mass of 325.380 Da and a monoisotopic mass of 325.098389 Da .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, an organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For instance, an organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 554.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C. The compound also has an enthalpy of vaporization of 88.0±3.0 kJ/mol and a flash point of 289.3±32.9 °C .

Mechanism of Action

The mechanism of action of (2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of sulfonylurea receptor 1 (SUR1) which is involved in insulin secretion. This suggests that the compound could be used as a therapeutic agent for diabetes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats, inhibit the growth of cancer cells, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide in lab experiments is its potency and specificity. It has been shown to have potent effects on its target receptors and is relatively specific in its action. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide. One direction could be to study its effects on other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction could be to investigate its potential as a therapeutic agent for other types of cancer. Additionally, further studies could be conducted to elucidate its mechanism of action and potential side effects.

Scientific Research Applications

(2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide has been studied for its potential use in the treatment of diabetes, cancer, and inflammation. In a study published in the Journal of Medicinal Chemistry, it was found that the compound has potent anti-inflammatory effects and could be used as a therapeutic agent for inflammatory diseases.

properties

IUPAC Name

(E)-N,N-diethyl-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-4-20(5-2)19(22)12-10-16-9-11-17(25-3)18(15-16)26(23,24)21-13-7-6-8-14-21/h9-12,15H,4-8,13-14H2,1-3H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRSAVFXFLRUCS-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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